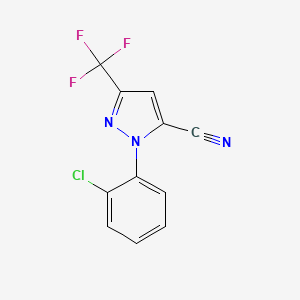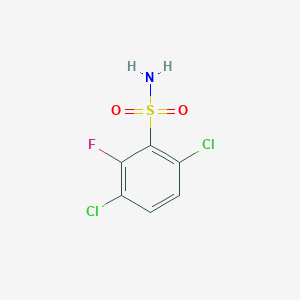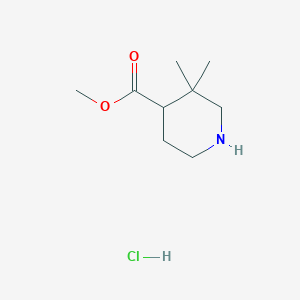
2-(2-Chlorphenyl)-5-Trifluormethyl-2H-pyrazol-3-carbonitril
Übersicht
Beschreibung
2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazole-3-carbonitrile is a useful research compound. Its molecular formula is C11H5ClF3N3 and its molecular weight is 271.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazole-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazole-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiepileptische Aktivität
Die Verbindung wurde auf ihre potenzielle antiepileptische Aktivität untersucht. In akuten Modellen der Epilepsie zeigte sie günstigere ED50- und Schutzindexwerte als das Referenzmedikament Valproinsäure . Dies deutet darauf hin, dass sie ein vielversprechender Kandidat für die Entwicklung neuer Antiepileptika sein könnte.
Schmerzlindernde Aktivität
Die Verbindung wurde auch auf ihre antinozizeptive (schmerzlindernde) Aktivität untersucht. Es wurde festgestellt, dass sie im Formalin-Modell des tonischen Schmerzes wirksam ist . Dies deutet auf ihre potenzielle Verwendung bei der Behandlung von Schmerzzuständen hin.
Interaktion mit neuronalen Kanälen
Es wurde festgestellt, dass die Verbindung mit neuronalen spannungsabhängigen Natrium- (Standort 2) und L-Typ-Kalziumkanälen interagiert . Diese Interaktion könnte der molekulare Wirkmechanismus für ihre antiepileptische und antinozizeptive Aktivität sein.
Antiprotozoale Aktivität
Die Forschung legt nahe, dass die 2-Phenyl-Substitution, ein Merkmal, das in dieser Verbindung vorhanden ist, für die antiprotozoale Aktivität wichtig ist . Dies könnte sie zu einem potenziellen Kandidaten für die Entwicklung neuer Antiprotozoika machen.
Kombinationstherapie für neurologische Erkrankungen
Die Verbindung wurde in der Kombinationstherapie mit einem oder mehreren Antiepileptika zur Vorbeugung oder Behandlung von neurologischen Erkrankungen wie Epilepsie eingesetzt . Dies deutet auf ihre potenzielle Rolle bei der Verbesserung der Wirksamkeit bestehender Behandlungen für neurologische Erkrankungen hin.
Synthese neuartiger Heterocyclen
Die Verbindung kann als Synthon für die Synthese neuartiger Heterocyclen mit pharmazeutischen Strukturen verwendet werden . Dies eröffnet Möglichkeiten für die Entwicklung neuer Medikamente mit verschiedenen pharmakologischen Eigenschaften.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-5-(trifluoromethyl)pyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3N3/c12-8-3-1-2-4-9(8)18-7(6-16)5-10(17-18)11(13,14)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPXFPRGAXCGIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC(=N2)C(F)(F)F)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1460190.png)

![7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1460192.png)
![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide 2,2,2-trifluoroacetate](/img/structure/B1460193.png)






![[6-(Azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1460204.png)


